molecular formula C10H14N2O3S2 B14493890 4-Amino-2-(2-iminocyclopentanecarbothioyl)sulfanyl-4-oxobutanoic acid CAS No. 63018-17-7

4-Amino-2-(2-iminocyclopentanecarbothioyl)sulfanyl-4-oxobutanoic acid

Katalognummer: B14493890
CAS-Nummer: 63018-17-7
Molekulargewicht: 274.4 g/mol
InChI-Schlüssel: YQARZTRIYXLMCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-(2-iminocyclopentanecarbothioyl)sulfanyl-4-oxobutanoic acid is a complex organic compound with a unique structure that includes an amino group, an imino group, a cyclopentane ring, a thioyl group, and a butanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2-iminocyclopentanecarbothioyl)sulfanyl-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopentanone with thiourea to form the intermediate 2-iminocyclopentanecarbothioamide. This intermediate is then reacted with 4-oxobutanoic acid in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can further improve the yield and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-(2-iminocyclopentanecarbothioyl)sulfanyl-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

4-Amino-2-(2-iminocyclopentanecarbothioyl)sulfanyl-4-oxobutanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Amino-2-(2-iminocyclopentanecarbothioyl)sulfanyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other amino acid derivatives and thioyl-containing molecules, such as:

  • 4-Amino-2-(2-iminocyclopentanecarbothioyl)sulfanyl-4-oxopentanoic acid
  • 4-Amino-2-(2-iminocyclopentanecarbothioyl)sulfanyl-4-oxobutanoic acid methyl ester

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

63018-17-7

Molekularformel

C10H14N2O3S2

Molekulargewicht

274.4 g/mol

IUPAC-Name

4-amino-2-(2-iminocyclopentanecarbothioyl)sulfanyl-4-oxobutanoic acid

InChI

InChI=1S/C10H14N2O3S2/c11-6-3-1-2-5(6)10(16)17-7(9(14)15)4-8(12)13/h5,7,11H,1-4H2,(H2,12,13)(H,14,15)

InChI-Schlüssel

YQARZTRIYXLMCM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(=N)C1)C(=S)SC(CC(=O)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.